Ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a cyclohexenone derivative characterized by two methoxy-substituted aryl groups at positions 4 and 6 of the cyclohexene ring and an ester functional group at position 1. This compound belongs to a class of molecules synthesized via Michael addition of ethyl acetoacetate to chalcone precursors, a method widely employed to generate 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates .
Properties
IUPAC Name |
ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-6-32-25(27)23-18(17-8-7-9-21(29-3)24(17)31-5)12-16(13-19(23)26)15-10-11-20(28-2)22(14-15)30-4/h7-11,13-14,18,23H,6,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIBCWFOHFAVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=C(C=C2)OC)OC)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(2,3-dimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest due to its potential biological activities. This compound belongs to the class of heterostilbene derivatives and has been synthesized through various chemical reactions, notably the Biginelli reaction. Its structure features multiple methoxy groups that may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multicomponent reactions, which allow for the formation of complex structures in a single step. The Biginelli reaction, which combines aldehydes, β-keto esters, and urea or thiourea, is a common method used to create such compounds. The resulting structure is characterized using techniques such as FTIR, NMR (both 1D and 2D), and HRESIMS to confirm its molecular identity.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of methoxy-substituted phenolic compounds. For example, derivatives similar to this compound have been tested against various bacterial strains. The results suggest that these compounds can inhibit bacterial growth effectively.
Case Studies
- Antibacterial Properties : A study investigated the antibacterial effects of methoxy-substituted stilbenes against Escherichia coli and Staphylococcus aureus. The findings indicated that certain structural modifications could enhance antibacterial activity significantly.
- Antifungal Activity : Another research focused on the antifungal potential of similar compounds against Candida albicans. The results showed promising antifungal activity, suggesting that the presence of methoxy groups plays a crucial role in enhancing efficacy.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is vital for optimizing these compounds for therapeutic use. The presence of multiple methoxy groups has been linked to increased lipophilicity and better cell membrane penetration, which may enhance biological activity.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Conformation
The compound’s structural analogs differ primarily in the substituents on the aryl rings and their positions. Key examples include:
- Substituent Electronic Effects: The methoxy groups in the target compound are electron-donating, which may enhance resonance stabilization of the cyclohexenone core compared to halogenated analogs (e.g., chloro/fluoro substituents in ). This could influence reactivity in further synthetic modifications.
- For example, in halogenated derivatives, dihedral angles range from 76°–90° , whereas methoxy groups in ortho positions may force near-perpendicular orientations (>90°).
Ring Puckering and Crystal Packing
The cyclohexene ring conformation is critical for intermolecular interactions. In analogs, puckering varies between envelope, half-chair, and screw-boat conformations depending on substituents . For instance:
- Halogenated analogs : Exhibit envelope (Q = 0.477 Å, θ = 57.3°) or half-chair (Q = 0.477 Å, θ = 50.6°) conformations .
- Methoxy-substituted analogs: Predicted to adopt similar conformations but with subtle differences due to steric bulk. Crystal packing in such compounds is stabilized by weak C–H···O interactions , which may be more pronounced in the target compound due to additional methoxy oxygen atoms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
